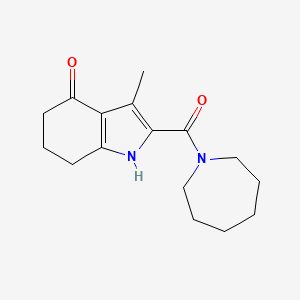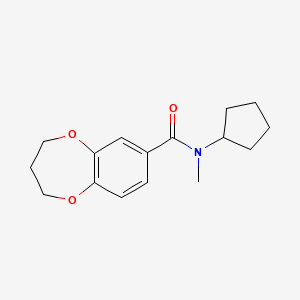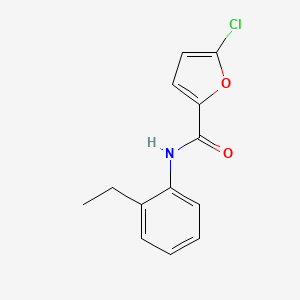
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which leads to an increase in locomotor activity and a decrease in food intake. This compound has also been shown to have analgesic effects and to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone in lab experiments is its unique properties. This compound has been shown to have a high affinity for dopamine transporters, which makes it a useful tool for studying the dopamine system. However, one of the main limitations of using this compound is its potential for abuse. Therefore, it is important to handle this compound with care and to use it only for scientific research purposes.
Orientations Futures
There are many future directions for the study of 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone. One possible direction is the development of new drugs based on the structure of this compound. Another possible direction is the study of the long-term effects of this compound on the brain and behavior. Additionally, more research is needed to understand the mechanism of action of this compound and its potential for abuse.
Conclusion
In conclusion, 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a unique chemical compound that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. This compound has the potential to be a useful tool for studying the dopamine system and for the development of new drugs. However, it is important to handle this compound with care and to use it only for scientific research purposes.
Méthodes De Synthèse
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone can be synthesized using various methods. One of the most common methods is the reaction between 4-methylpiperidine and tert-butyl thiol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction takes place at room temperature and yields 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone as the main product.
Applications De Recherche Scientifique
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been widely used in scientific research applications. It has been used as a reference compound for the development of new drugs and as a tool for studying the structure-activity relationship of various compounds. This compound has also been used in the development of new analytical methods for the detection and quantification of drugs in biological samples.
Propriétés
IUPAC Name |
2-tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-10-5-7-13(8-6-10)11(14)9-15-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUBAYDNFSAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)


![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
